molecular formula C12H9ClFN3O2 B11057496 Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

Cat. No.: B11057496
M. Wt: 281.67 g/mol
InChI Key: ZXPVJLDONWLURZ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate is a chemical compound with the molecular formula C12H9ClFN3O2 It is a derivative of benzoate and pyrimidine, featuring both chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate typically involves the reaction of 2-chloro-5-fluoro-4-pyrimidinamine with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate is unique due to its specific combination of chloro and fluoro substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrimidine ring substituted with chlorine and fluorine. The molecular formula is C11H10ClFN3O2C_{11}H_{10}ClFN_3O_2, with a molecular weight of approximately 257.67 g/mol.

Anticancer Properties

Research has indicated that compounds containing pyrimidine derivatives exhibit promising anticancer activities. For instance, a study evaluated the effects of various pyrimidine analogs on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC(50) values in the nanomolar range . The mechanism of action was linked to the intracellular release of active metabolites that interfere with DNA synthesis.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). A related compound showed high binding affinity to CA IX, suggesting that similar derivatives could be developed as selective inhibitors for therapeutic purposes in cancer treatment . The binding affinity was quantified with dissociation constants (K_d) indicating strong interactions with the enzyme.

The biological activity of this compound is thought to involve:

  • Inhibition of Nucleotide Synthesis : By mimicking nucleobases, it may interfere with nucleotide metabolism.
  • Enzyme Inhibition : As noted, its potential to inhibit carbonic anhydrases could lead to reduced tumor growth by disrupting pH regulation within the tumor microenvironment.

Synthesis and Biological Evaluation

A notable study involved synthesizing various 5-fluoropyrimidine derivatives and evaluating their biological activities against cancer cell lines. The results highlighted that modifications on the pyrimidine ring significantly influenced their potency .

Compound NameIC(50) (nM)Target Enzyme
Compound A25L1210 Cells
Compound B10CA IX
This compoundTBDTBD

Clinical Implications

The implications for clinical use are substantial, particularly in the development of targeted therapies for cancers expressing high levels of carbonic anhydrases. The selectivity for CA IX over other isoforms suggests a reduced risk of off-target effects, enhancing therapeutic efficacy while minimizing toxicity .

Properties

Molecular Formula

C12H9ClFN3O2

Molecular Weight

281.67 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H9ClFN3O2/c1-19-11(18)7-4-2-3-5-9(7)16-10-8(14)6-15-12(13)17-10/h2-6H,1H3,(H,15,16,17)

InChI Key

ZXPVJLDONWLURZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl

Origin of Product

United States

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